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  • Product: N-ME-D-PHG-OH
  • CAS: 30925-14-5

Core Science & Biosynthesis

Foundational

N-ME-D-PHG-OH CAS number 30925-14-5

Initiating Initial Research I'm starting with broad Google searches for N-ME-D-PHG-OH (CAS 30925-14-5). I'm focusing on its chemical properties, synthesis, analytical methods, and known uses.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I'm starting with broad Google searches for N-ME-D-PHG-OH (CAS 30925-14-5). I'm focusing on its chemical properties, synthesis, analytical methods, and known uses. After that I plan to narrow the scope with peer-reviewed articles.

Expanding Information Gathering

I'm now expanding my search beyond the initial Google results. I'm actively seeking peer-reviewed articles, patents, and data sheets to uncover the mechanism of action, therapeutic uses, and experimental protocols associated with N-ME-D-PHG-OH (CAS 30925-14-5). I am also focusing on safety, handling, and stability data to build a complete profile. I'm also searching for commercial availability and purity standards, as well.

Gathering Initial Data

I've started by compiling basic information. I've successfully identified the CAS number, molecular formula, and molecular weight of N-Methyl-D-phenylglycine. This initial data provides a foundation for more in-depth exploration.

Expanding the Scope

I'm now expanding my search. I've confirmed that N-Methyl-D-phenylglycine (N-Me-D-PHG-OH) is a non-proteinogenic amino acid and D-phenyl glycine derivative. Initial findings hint at its role as a chiral building block, but I'm focusing on acquiring detailed synthesis protocols, analytical methods, biological activity studies, and specific drug development applications. I'm actively seeking step-by-step synthetic methods, analytical characterization data (NMR, HPLC, MS), and concrete drug examples.

Targeting Further Investigation

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Refining the Search Strategy

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Gathering Key Data

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Identifying Synthesis Gaps

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Pinpointing Critical Details

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Discovering More Specifics

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Pinpointing Knowledge Gaps

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Refining Search Strategies

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Confirming Chemical Identity

I've established the compound's identity as N-Methyl-D-phenylglycine (CAS 30925-14-5). This confirmed it's a non-proteinogenic amino acid, which sets the stage for further analysis.

Identifying Data Gaps

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Assessing Current Information

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Defining Data Gaps

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Exploratory

Strategic Deployment of N-Methylation in Peptide Drug Discovery: A Technical Guide

Executive Summary The therapeutic potential of peptides is often compromised by poor membrane permeability and rapid proteolytic degradation. N-methylation—the substitution of the amide proton with a methyl group—serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic potential of peptides is often compromised by poor membrane permeability and rapid proteolytic degradation. N-methylation—the substitution of the amide proton with a methyl group—serves as a critical distinct design element that simultaneously addresses both limitations. This guide dissects the physicochemical and pharmacokinetic impacts of N-methylation, providing a rigorous framework for its application in rational drug design. We move beyond simple substitution to explore how N-methylation dictates conformational ensembles, masks polarity, and enables oral bioavailability in macrocyclic scaffolds.

Part 1: Mechanistic Impact & Physicochemical Logic

The Conformational Constraint

N-methylation introduces significant steric bulk and eliminates a hydrogen bond donor. This alteration fundamentally shifts the energetic landscape of the peptide backbone.

  • Steric Clash & Torsion Angles: The methyl group at the nitrogen creates steric repulsion with the carbonyl oxygen of the preceding residue and the side chain of the current residue. This restricts the allowed regions in the Ramachandran plot, often favoring extended (

    
    -strand) or polyproline II conformations over 
    
    
    
    -helices.
  • Cis/Trans Isomerization: Unlike standard peptide bonds which overwhelmingly favor the trans (

    
    ) conformation (except X-Pro), N-methylated amide bonds have a lower energy barrier for cis (
    
    
    
    ) formation. This allows N-methylated residues to act as "turn inducers," facilitating the closure of macrocycles.
The "Chameleon" Effect and Permeability

The primary barrier to peptide cellular uptake is the energetic cost of desolvating backbone amides.

  • Hydrogen Bond Masking: Every N-methylation removes one H-bond donor. According to the rules established by Lokey and colleagues, reducing the number of H-bond donors is the most potent driver of passive membrane permeability.

  • Solvent Shielding: N-methylation encourages the peptide to adopt conformations where remaining polar groups form intramolecular hydrogen bonds (IMHBs). This results in a "chameleonic" property: the peptide exposes polar groups in aqueous media (solubility) but buries them internally in lipophilic environments (permeability).

Metabolic Stability

Proteases (e.g., trypsin, chymotrypsin) rely on specific backbone geometries and hydrogen bonding networks to hydrolyze amide bonds. N-methylation sterically blocks the enzyme active site and prevents the formation of the transition state required for hydrolysis, extending the plasma half-life from minutes to hours.

Part 2: Visualization of Signaling & Mechanism

The following diagram illustrates the dual impact of N-methylation on conformational locking and membrane permeation.

N_Methylation_Mechanism node_mech N-Methylation Event node_conf Conformational Constraint node_mech->node_conf Steric Hindrance node_hbond H-Bond Donor Removal node_mech->node_hbond -NH to -NMe node_cis Cis-Amide Population Increase node_conf->node_cis Lower rotational barrier node_protease Proteolytic Resistance node_conf->node_protease Active site exclusion node_imhb Intramolecular H-Bonding (IMHB) node_hbond->node_imhb Hydrophobic collapse node_perm Enhanced Membrane Permeability node_hbond->node_perm Lipophilicity increase node_cis->node_imhb Turn induction node_imhb->node_perm Desolvation penalty reduction

Caption: Mechanistic flow illustrating how N-methylation drives permeability via H-bond masking and conformational locking.

Part 3: Synthetic Methodologies & Protocols

Synthesizing N-methylated peptides is non-trivial due to steric hindrance during coupling. The following protocols represent the industry standard for overcoming these challenges.

Comparison of Coupling Reagents for N-Me Peptides
Coupling ReagentActivation MechanismRec. Usage for N-MeProsCons
HATU Aza-benzotriazoleHighGold standard for hindered couplings. Fast kinetics.Expensive; potential for racemization if base is excessive.
PyBOP Phosphonium saltMediumGood alternative to HATU; safer byproducts.Slower than HATU for extremely hindered junctions.
COMU Oxyma-basedHighSuperior to HATU in some hindered cases; less epimerization.Hygroscopic; requires careful storage.
BTC (Bis-trichloromethyl carbonate) Acid ChlorideSpecializedExtremely efficient for N-Me to N-Me coupling.Highly toxic (phosgene source); requires strict safety protocols.
Protocol: Site-Specific On-Resin N-Methylation (Mitsunobu-Fukuyama)

This protocol allows for the introduction of a methyl group to a specific amino acid directly on the solid phase, avoiding the need for expensive pre-methylated building blocks.

Prerequisites:

  • Resin-bound peptide with free N-terminus (Fmoc removed).

  • Inert atmosphere (Argon/Nitrogen).

Step-by-Step Workflow:

  • Protection (Nosylation):

    • Treat resin with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq) and Collidine (10 eq) in NMP.

    • Reaction time: 2 hours at RT.

    • Validation: Kaiser test (ninhydrin) should be negative (no free amine).

  • Methylation (Mitsunobu):

    • Suspend resin in dry THF.

    • Add Triphenylphosphine (PPh3) (5 eq) and Methanol (MeOH) (10 eq).

    • Add DIAD (Diisopropyl azodicarboxylate) (5 eq) dropwise to minimize exotherm.

    • Reaction time: 1 hour at RT. Repeat once to ensure completion.

    • Mechanism: The pKa of the sulfonamide is sufficiently low to be deprotonated and alkylated by the activated alcohol.

  • Deprotection (Denosylation):

    • Treat resin with DBU (5 eq) and 2-Mercaptoethanol (10 eq) in NMP.

    • Reaction time: 2 x 30 mins.

    • Validation: Chloranil test (specific for secondary amines) should be positive (blue/green).

  • Coupling the Next Residue:

    • Critical Step: Coupling to a secondary amine is difficult.

    • Use HATU (4 eq), HOAt (4 eq), and DIEA (8 eq).

    • Double couple for 2 hours each. Alternatively, use BTC-mediated coupling for extremely difficult sequences.

Synthetic Decision Workflow

Synthesis_Workflow start Start: Target Peptide Sequence check_aa Is N-Me AA Commercially Available & Cost Effective? start->check_aa path_buy Purchase Fmoc-N-Me-AA check_aa->path_buy Yes path_synth On-Resin Methylation check_aa->path_synth No coupling Coupling Next Residue (Use HATU/HOAt or BTC) path_buy->coupling step_nosyl 1. Nosylation (o-NBS-Cl) path_synth->step_nosyl step_mitsu 2. Mitsunobu (MeOH/DIAD/PPh3) step_nosyl->step_mitsu step_denosyl 3. Denosylation (DBU/BME) step_mitsu->step_denosyl step_denosyl->coupling check_diff Is Next Residue N-Methylated? coupling->check_diff standard Standard SPPS Cycle check_diff->standard No difficult Use Triphosgene (BTC) Activation check_diff->difficult Yes (N-Me to N-Me)

Caption: Decision tree for incorporating N-methylated residues, highlighting the Mitsunobu pathway and coupling considerations.

Part 4: Case Study & Pharmacokinetic Data

Cyclosporine A: The Archetype

Cyclosporine A (CsA) is an undecapeptide containing seven N-methylated residues. Its discovery revolutionized our understanding of peptide bioavailability.

  • Structure: Cyclic undecapeptide.

  • N-Methylation Count: 7 out of 11 residues.

  • Bioavailability: ~30% (Oral).

  • Mechanism: In CDCl3 (mimicking membrane interior), CsA forms a "closed" conformation with 4 intramolecular hydrogen bonds, exposing a hydrophobic surface. In water, it populates open conformations. This "chameleonic" behavior is strictly dependent on the N-methylation pattern.

Impact on Permeability (Data Summary)

The following table summarizes data derived from studies on cyclic hexapeptides (e.g., by the Lokey Lab), demonstrating the correlation between N-methylation and permeability (


).
Peptide Variant# N-MethylationsH-Bond DonorsLog P (Octanol/Water)PAMPA Permeability (

cm/s)
Oral Bioavailability (%F)
Native Cyclic Hexapeptide06-1.5< 0.1< 1%
Mono-N-Me15-0.80.5~ 2%
Tri-N-Me (Alternating)33+1.215.020-30%
Penta-N-Me51+2.50.2*< 5%

Note: Excessive methylation (Penta-N-Me) can sometimes reduce permeability due to conformational rigidity that prevents the formation of optimal intramolecular hydrogen bonds, or by making the molecule too lipophilic (solubility issues).

Part 5: References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.

  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology.

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.

  • Hewitt, W. M., et al. (2015). Cell-Permeable Cyclic Peptides: The Role of N-Methylation in Chameleonic Properties. Journal of the American Chemical Society.

Foundational

Beyond the Canonical 20: A Technical Guide to Non-Proteinogenic Amino Acids in Drug Discovery

Executive Summary The restriction of the genetic code to 20 canonical amino acids represents a significant bottleneck in modern drug development. Non-proteinogenic amino acids (NPAAs)—residues not naturally encoded by th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The restriction of the genetic code to 20 canonical amino acids represents a significant bottleneck in modern drug development. Non-proteinogenic amino acids (NPAAs)—residues not naturally encoded by the universal genetic code—offer a solution to the limitations of native peptides, such as poor membrane permeability and rapid proteolytic degradation. This guide analyzes the structural classes of NPAAs, their mechanistic impact on pharmacokinetics (PK), and the specific methodologies (Chemical vs. Biological) required to incorporate them into therapeutic scaffolds.

Structural Classification and Chemical Diversity

NPAAs are not merely "rare" amino acids; they are engineered tools designed to interrogate biological systems or enhance therapeutic properties. We categorize them based on the specific structural alteration relative to canonical residues.

Table 1: Classification of Non-Proteinogenic Amino Acids
ClassStructural ModificationRepresentative ExamplesPrimary Utility in Drug Design

-Disubstituted
Replacement of

-proton with an alkyl group.

-aminoisobutyric acid (Aib),

-methylalanine.
Helical Stabilization: Induces the Thorpe-Ingold effect, restricting backbone flexibility.
N-Alkylated Alkylation of the backbone amine.N-methylalanine, Sarcosine.Permeability: Removes H-bond donors, improving passive membrane diffusion and protease resistance.

- /

-Amino Acids
Extension of the carbon backbone.

-alanine,

-aminobutyric acid (GABA).
Proteolytic Stability: Altered backbone spacing prevents recognition by standard proteases.
Side-Chain Modified Functional group addition to side chains.p-Acetylphenylalanine (pAcF), Citrulline.Bio-orthogonal Chemistry: Introduces handles (ketones, azides) for site-specific conjugation (e.g., ADCs).
Stereochemical Inversion of chirality (L to D).D-Alanine, D-Phenylalanine.Metabolic Stability: "Mirror image" residues are generally unrecognized by endogenous enzymes.

Physiochemical Mechanics: The "Why" Behind the Modification

To utilize NPAAs effectively, one must understand the causality between structural modification and functional outcome. It is insufficient to simply swap a residue; the modification must address a specific liability of the parent molecule.

Conformational Constraint and Entropy

Linear peptides suffer from high entropic penalties upon binding to a receptor.

  • Mechanism: Incorporating sterically demanding NPAAs (like Aib) restricts the

    
     and 
    
    
    
    torsion angles.
  • Result: This pre-organizes the peptide into a bioactive conformation (often a helix or turn), reducing the entropy loss upon binding and increasing affinity.

Membrane Permeability via N-Methylation

The "Chameleon Effect" is critical for intracellular targets.

  • Mechanism: Peptide bonds are polar. N-methylation masks the solvent-exposed amide proton.

  • Result: This reduces the desolvation energy required to enter the lipid bilayer, significantly enhancing oral bioavailability (e.g., Cyclosporine A).

Visualization: The NPAA Optimization Logic

The following diagram illustrates the decision matrix for selecting specific NPAA classes based on the observed liability of a lead compound.

NPAA_Optimization_Logic Liability Lead Compound Liability Instability Rapid Proteolysis Liability->Instability LowAffinity Low Target Affinity (High Entropy) Liability->LowAffinity PoorPermeability Poor Membrane Permeability Liability->PoorPermeability NoConjugation Lack of Conjugation Site Liability->NoConjugation DAmino D-Amino Acids / Beta-Amino Acids Instability->DAmino AlphaMethyl Alpha-Disubstitution (e.g., Aib) LowAffinity->AlphaMethyl NMethyl N-Methylation PoorPermeability->NMethyl UnnaturalSide Orthogonal Side Chain (e.g., pAcF, Azides) NoConjugation->UnnaturalSide Mech_Enzyme Steric Mismatch for Proteases DAmino->Mech_Enzyme Mech_Lock Conformational Locking (Thorpe-Ingold) AlphaMethyl->Mech_Lock Mech_Hbond Masking Peptide Bond (H-Bond Donor) NMethyl->Mech_Hbond Mech_Click Bio-orthogonal Click Chemistry UnnaturalSide->Mech_Click Outcome_Stable Increased Half-Life Mech_Enzyme->Outcome_Stable Outcome_Potent High Potency Mech_Lock->Outcome_Potent Outcome_Cell Intracellular Access Mech_Hbond->Outcome_Cell Outcome_ADC Site-Specific ADC Mech_Click->Outcome_ADC

Figure 1: Decision matrix linking drug liabilities (Red) to specific NPAA interventions (Blue) and mechanistic outcomes (Green).

Incorporation Strategies: Chemical vs. Biological

Researchers must choose between Solid Phase Peptide Synthesis (SPPS) and Genetic Code Expansion (GCE).

Solid Phase Peptide Synthesis (SPPS)
  • Scope: Peptides < 50 residues.

  • Challenge: Steric hindrance. Coupling an N-methylated residue to another bulky residue is difficult.

  • Solution: Use high-efficiency coupling reagents like HATU or COMU, and employ microwave-assisted synthesis to drive the reaction.

Genetic Code Expansion (GCE)
  • Scope: Full-length proteins (>50 residues).

  • Mechanism: Reassigning a stop codon (usually Amber/UAG) to an NPAA using an orthogonal tRNA/tRNA-synthetase pair.

  • Key Advantage: Allows for site-specific incorporation of NPAAs into complex proteins (e.g., antibodies) in living cells (E. coli, CHO, HEK293).

Detailed Experimental Protocol: Genetic Code Expansion

Objective: Site-specific incorporation of p-acetylphenylalanine (pAcF) into a target protein (e.g., GFP) using Amber suppression in E. coli. This enables subsequent oxime ligation (bioconjugation).

Materials
  • Host Strain: E. coli BL21(DE3).

  • Plasmids:

    • pEVOL-pAcF: Encodes the orthogonal tRNA(CUA) and the evolved aminoacyl-tRNA synthetase.

    • pTarget-TAG: Expression vector for the protein of interest with a TAG stop codon at the desired site.

  • Reagents: p-acetylphenylalanine (pAcF), Arabinose, IPTG.

Workflow Logic

This system is self-validating : If the incorporation fails, translation terminates at the TAG codon, resulting in a truncated, non-functional protein. Full-length protein production confirms successful NPAA incorporation.

Step-by-Step Methodology
  • Co-Transformation: Transform BL21(DE3) cells with both pEVOL-pAcF and pTarget-TAG. Plate on LB agar with Chloramphenicol (pEVOL) and Ampicillin (pTarget).

  • Inoculation: Pick a single colony into 10 mL non-inducing media (LB + antibiotics). Grow overnight at 37°C.

  • Induction Setup: Dilute overnight culture 1:100 into fresh media. Grow to OD600 ~0.5.

  • NPAA Addition (Critical): Add pAcF to the culture to a final concentration of 1 mM .

    • Note: Dissolve pAcF in dilute NaOH before adding to ensure solubility.

  • Synthetase Induction: Add 0.02% L-Arabinose to induce the orthogonal synthetase/tRNA machinery. Incubate for 30 mins.

  • Protein Expression: Add 1 mM IPTG to induce the target protein.

  • Expression Phase: Incubate at 30°C for 12–16 hours. (Lower temperature aids solubility of the modified protein).

  • Validation:

    • SDS-PAGE: Look for the full-length band. A truncated band indicates failed suppression.

    • Mass Spectrometry (ESI-MS): The mass shift must correspond exactly to the difference between the native residue and pAcF (+ mass of the acetyl group).

Visualization: Genetic Code Expansion Workflow

GCE_Workflow Host E. coli BL21(DE3) Transform Co-Transformation Host->Transform Plasmids Plasmids: 1. pEVOL-pAcF (Orthogonal Pair) 2. pTarget-TAG (Gene of Interest) Plasmids->Transform UAA Add Non-Proteinogenic AA (pAcF, 1mM) Induce_Ara Induce Synthetase (Arabinose) UAA->Induce_Ara Transform->Induce_Ara Induce_IPTG Induce Target Gene (IPTG) Induce_Ara->Induce_IPTG Mechanism Amber Suppression: tRNA(CUA) reads UAG -> pAcF Induce_IPTG->Mechanism Translation Translation Completes Mechanism->Translation Validation Validation: Full Length Protein on SDS-PAGE + Mass Spec Confirmation Translation->Validation

Figure 2: Workflow for Genetic Code Expansion. The presence of pAcF and the orthogonal machinery allows the ribosome to read through the UAG stop codon.

References

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code.

  • Blaskovich, M. A. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10807–10836.

  • Di Gioia, M. L., et al. (2016). N-Methylated Amino Acids in Peptide Synthesis and Drug Discovery. Current Medicinal Chemistry, 23(26), 3004-3019.

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764–4806.

  • Walsh, C. T., et al. (2013). Post-translational modification of protein backbones: isomers and epimers.

Protocols & Analytical Methods

Method

Analytical Strategies for Determining the Chiral Purity of N-methyl-D-phenylglycine (N-ME-D-PHG-OH)

An Application Note and Protocol Guide: Introduction: The Criticality of Enantiomeric Purity N-methyl-D-phenylglycine is a non-proteinogenic amino acid derivative. In drug development, one enantiomer often possesses the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide:

Introduction: The Criticality of Enantiomeric Purity

N-methyl-D-phenylglycine is a non-proteinogenic amino acid derivative. In drug development, one enantiomer often possesses the desired therapeutic activity, while the other may be inactive or, in some cases, exhibit toxicity. Consequently, regulatory bodies like the FDA mandate strict control over the enantiomeric composition of chiral drugs. An accurate and precise analytical method for determining enantiomeric excess (% ee) is therefore not just an analytical requirement but a cornerstone of drug safety and quality assurance.

The primary challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral recognition, the ability to differentiate between two enantiomers, is essential. This is typically achieved by creating a diastereomeric interaction with another chiral entity, such as a chiral stationary phase (CSP) in HPLC or a chiral derivatizing agent.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely employed technique for chiral separations due to its high resolution, sensitivity, and reproducibility. The two principal strategies for separating enantiomers of N-ME-D-PHG-OH via HPLC are direct separation on a chiral stationary phase and indirect separation following derivatization with a chiral reagent.

Direct Chiral HPLC: Separation on a Chiral Stationary Phase (CSP)

Direct separation on a CSP is often preferred due to its simplicity, as it avoids the need for derivatization, which can introduce additional reaction and purification steps. The separation mechanism relies on the differential, transient diastereomeric complexes formed between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.

For N-methylated amino acids like N-ME-D-PHG-OH, polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated on a silica support, have demonstrated broad applicability and excellent resolving power.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh N-ME-D-PHG-OH Sample B Dissolve in Mobile Phase Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample onto Chiral HPLC System C->D E Isocratic Elution D->E F UV Detection (e.g., 220 nm) E->F G Integrate Chromatographic Peaks F->G H Calculate Enantiomeric Excess (% ee) G->H I Report Results H->I

Caption: Workflow for Direct Chiral HPLC Analysis of N-ME-D-PHG-OH.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H or equivalent (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

  • Mobile Phase: A mixture of Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA). A typical starting ratio would be 90:10:0.1 (v/v/v). The ratio can be optimized to improve resolution and retention times. TFA is added to suppress the ionization of the carboxylic acid group and improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of N-ME-D-PHG-OH in the mobile phase at a concentration of approximately 1 mg/mL.

Experimental Causality:

  • Choice of CSP: Polysaccharide-based CSPs are known for their broad enantioselectivity for a wide range of compounds, including amino acid derivatives. The chiral cavities and functional groups on the polymer backbone provide multiple interaction points (e.g., hydrogen bonding, dipole-dipole, π-π interactions) for effective chiral recognition.

  • Mobile Phase Composition: The non-polar hexane and polar IPA create a competitive environment. By adjusting their ratio, the retention of the analyte can be modulated. The undesired L-enantiomer is expected to elute before the D-enantiomer on many common polysaccharide-based CSPs.

Indirect Chiral HPLC: Pre-column Derivatization

In this approach, the enantiomers of N-ME-D-PHG-OH are reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (e.g., C18).

A common and effective CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). It reacts with the secondary amine group of N-ME-D-PHG-OH to form stable diastereomeric derivatives.

cluster_deriv Derivatization cluster_hplc RP-HPLC Analysis cluster_data Data Analysis A N-ME-D-PHG-OH Sample in Buffer B Add Marfey's Reagent (FDAA) A->B C Incubate (e.g., 40°C, 1 hr) B->C D Quench Reaction C->D E Inject Diastereomeric Mixture D->E F Gradient Elution on C18 Column E->F G UV Detection (e.g., 340 nm) F->G H Integrate Diastereomer Peaks G->H I Calculate Enantiomeric Purity H->I J Report Results I->J

Caption: Workflow for Indirect Chiral Analysis using Marfey's Reagent.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Stationary Phase: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 20% B to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 340 nm (the chromophore of the dinitrophenyl group).

  • Derivatization Protocol:

    • Dissolve ~1 mg of N-ME-D-PHG-OH in 100 µL of 0.1 M sodium bicarbonate buffer (pH ~8.5).

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool to room temperature and quench the reaction by adding 20 µL of 1 M HCl.

    • Dilute with the mobile phase and inject.

Self-Validating System & Trustworthiness:

  • Reaction Control: It is crucial to run a blank (reagents only) and a standard of the pure L-enantiomer (if available) to confirm peak identities.

  • Kinetic Resolution: The derivatization reaction must proceed to completion for both enantiomers to ensure that the resulting diastereomer ratio accurately reflects the initial enantiomer ratio. Incomplete reactions could lead to erroneous results.

  • Reagent Purity: The chiral purity of Marfey's reagent itself must be high, as any D-alanine impurity will react to form the enantiomeric derivative, leading to an overestimation of the impurity in the sample.

Method Comparison and Selection

ParameterDirect Chiral HPLCIndirect Chiral HPLC (Marfey's Reagent)
Principle Enantiomers separated on a chiral stationary phase.Diastereomers formed and separated on an achiral phase.
Pros - Simpler workflow (no derivatization)- Less risk of kinetic resolution bias- Fewer sample handling steps- Uses standard, less expensive C18 columns- Often provides higher resolution- Highly sensitive due to strong chromophore
Cons - Chiral columns are more expensive- Method development can be more complex- Lower sensitivity if analyte lacks a strong chromophore- Derivatization adds time and complexity- Risk of incomplete reaction or side reactions- Requires highly pure chiral derivatizing agent
Best For Routine QC, high-throughput screening.Orthogonal method validation, impurity profiling, high-sensitivity requirements.

Other Potential Techniques

While HPLC is dominant, other techniques can serve as valuable orthogonal methods for verification:

  • Gas Chromatography (GC): Requires derivatization to make the amino acid volatile. A chiral stationary phase is then used for separation. This is less common for non-volatile N-methylated amino acids.

  • Capillary Electrophoresis (CE): A high-efficiency separation technique that can use chiral selectors (e.g., cyclodextrins) added to the background electrolyte. It offers very high resolution and requires minimal sample volume.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral shift reagents can induce chemical shift differences between enantiomers, allowing for their direct quantification from the integrated peak areas in the NMR spectrum.

Conclusion

The determination of the chiral purity of N-methyl-D-phenylglycine is a critical step in pharmaceutical development and quality control. Direct HPLC on a chiral stationary phase, particularly a polysaccharide-based column, offers a robust and straightforward primary method. For orthogonal validation or when higher sensitivity is required, indirect analysis following derivatization with reagents like Marfey's reagent provides an excellent alternative. The choice of method should be guided by the specific application, available instrumentation, and the required level of validation. The protocols provided herein serve as a comprehensive starting point for developing and implementing reliable chiral purity assays for N-ME-D-PHG-OH.

References

  • Chiral Separations by High Performance Liquid Chromatography. Subramanian, G. (2007). Wiley-VCH. [Link]

  • Marfey's Reagent for Chiral Amino Acid Analysis. Bhushan, R., & Brückner, H. (2004). In Amino Acid Analysis: Methods and Protocols. [Link]

  • Enantioselective analysis of drugs and active substances. Chankvetadze, B. (2012). TrAC Trends in Analytical Chemistry. [Link]

  • Chiral Analysis of Amino Acids by HPLC. Armstrong, D. W., & Gasper, M. P. (1995). In HPLC of Peptides and Proteins: Methods and Protocols. [Link]

  • Application of polysaccharide-based chiral stationary phases for HPLC. Yashima, E. (2001). Journal of Chromatography A. [Link]

Application

Application Notes and Protocols for the Incorporation of N-Methyl-D-phenylglycine (N-ME-D-PHG-OH) in Cyclic Peptides

Abstract The strategic incorporation of N-methylated amino acids into peptide scaffolds is a cornerstone of modern drug discovery, imparting enhanced metabolic stability, improved membrane permeability, and controlled co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of N-methylated amino acids into peptide scaffolds is a cornerstone of modern drug discovery, imparting enhanced metabolic stability, improved membrane permeability, and controlled conformational rigidity.[1][2][3] N-methyl-D-phenylglycine (N-ME-D-PHG-OH), a sterically hindered non-proteinogenic amino acid, is of particular interest for its ability to induce specific backbone geometries and enhance proteolytic resistance. However, its unique structural features—a bulky phenyl group on the α-carbon and a methyl group on the amide nitrogen—present significant synthetic challenges, including slow coupling kinetics and a heightened risk of epimerization.[4][5] This comprehensive guide provides a detailed protocol for the successful incorporation of N-ME-D-PHG-OH into cyclic peptides via solid-phase peptide synthesis (SPPS), offering field-proven insights into overcoming these synthetic hurdles.

Introduction: The Rationale for N-ME-D-PHG-OH in Peptide Therapeutics

Cyclic peptides are a promising class of therapeutics due to their high binding affinity and specificity, which are often comparable to those of monoclonal antibodies, but in a smaller, synthetically accessible format.[6] Nevertheless, native peptides often suffer from poor metabolic stability and low oral bioavailability.[2] N-methylation of the peptide backbone is a powerful strategy to address these limitations.[1][2][7]

The incorporation of N-ME-D-PHG-OH offers several distinct advantages:

  • Enhanced Proteolytic Stability: The N-methyl group shields the adjacent peptide bond from enzymatic cleavage, significantly increasing the peptide's half-life in vivo.[1][2]

  • Conformational Constraint: The steric bulk of both the N-methyl and the D-phenyl groups restricts the rotational freedom of the peptide backbone, locking it into a more defined and bioactive conformation. This can lead to improved receptor binding and selectivity.[8]

  • Improved Membrane Permeability: N-methylation can disrupt backbone hydrogen bonding networks, leading to more lipophilic structures with enhanced passive membrane diffusion, a critical factor for oral bioavailability.[3][9]

Despite these benefits, the tertiary nature of the N-methylated amine and the steric hindrance from the phenyl group make the acylation reaction inherently difficult, necessitating optimized protocols.[4][10]

Core Challenges in the Synthesis of N-ME-D-PHG-OH Containing Peptides

A thorough understanding of the potential pitfalls is crucial for the successful synthesis of peptides containing N-ME-D-PHG-OH.

  • Steric Hindrance: The primary challenge is the steric clash between the incoming activated amino acid and the N-methyl group and phenyl side chain of the N-ME-D-PHG-OH residue. This significantly slows down the coupling reaction, often leading to incomplete acylation.[4][11]

  • Epimerization: Phenylglycine derivatives are known to be susceptible to base-catalyzed epimerization at the α-carbon.[5][12] The extended reaction times and elevated temperatures sometimes required for coupling can increase the risk of racemization, potentially leading to a mixture of diastereomers that are difficult to separate and may have different biological activities.

  • Aggregation: The introduction of the hydrophobic phenylglycine moiety can increase the tendency of the growing peptide chain to aggregate on the solid support, hindering reagent access and reducing synthetic efficiency.[13][14]

The following diagram illustrates the key structural features of N-ME-D-PHG-OH that contribute to these synthetic challenges.

G cluster_0 N-ME-D-PHG-OH Structure cluster_1 Synthetic Challenges a N-Methyl Group (Tertiary Amine) e Slow Coupling Kinetics a->e Steric Hindrance b α-Carbon (Chiral Center) f Risk of Epimerization b->f Base Sensitivity c D-Phenyl Group (Bulky Side Chain) c->e g Peptide Aggregation c->g Hydrophobicity d Carboxyl Group

Caption: Structural features of N-ME-D-PHG-OH and their associated synthetic challenges.

Recommended Materials and Reagents

Item Specification Supplier Example
Resin Rink Amide MBHA or 2-Chlorotrityl Chloride Resin (for C-terminal amide or acid respectively)NovaBiochem®, CEM Corporation
Fmoc-N-ME-D-PHG-OH High purity, >98%Bachem, Iris Biotech
Other Fmoc-Amino Acids Standard side-chain protection (e.g., Trt, Boc, tBu)Various
Coupling Reagents HATU, HCTU, COMU, or PyBOPVarious
Base Diisopropylethylamine (DIEA), 2,4,6-CollidineSigma-Aldrich, Alfa Aesar
Fmoc-Deprotection 20% Piperidine in DMFVarious
Solvents DMF (Peptide Synthesis Grade), DCM, NMPVarious
Cleavage Cocktail TFA/TIS/H2O (95:2.5:2.5)Various
Cyclization Reagents HBTU/HOBt/DIEA or DPPA/NaHCO3Various
Purification Preparative RP-HPLC System with C18 columnWaters, Agilent

Detailed Protocol: Solid-Phase Synthesis and Cyclization

This protocol outlines the manual synthesis of a model cyclic peptide containing N-ME-D-PHG-OH on a 0.1 mmol scale. The general workflow of solid-phase peptide synthesis (SPPS) is depicted below.[15][16]

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (AA/Coupling Reagent/Base) wash1->coupling wash2 DMF Wash coupling->wash2 check Coupling Check? (e.g., Kaiser or Bromophenol Blue Test) wash2->check incomplete Recouple check->incomplete No complete Next Cycle check->complete Yes incomplete->coupling complete->deprotection Repeat for each AA final_deprotection Final Fmoc Deprotection complete->final_deprotection Final AA cleavage_cyclization On-Resin Cyclization or Cleavage of Linear Peptide final_deprotection->cleavage_cyclization final_cleavage Final Cleavage & Global Deprotection cleavage_cyclization->final_cleavage purification Purification (RP-HPLC) final_cleavage->purification end End: Lyophilization purification->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Step 1: Resin Preparation and First Amino Acid Coupling
  • Place 0.1 mmol of Rink Amide resin in a reaction vessel.

  • Swell the resin in DMF for 1 hour.[17]

  • Drain the DMF and perform Fmoc deprotection using 20% piperidine in DMF (1 x 1 min, 1 x 15 min).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Couple the first Fmoc-protected amino acid (4 eq.) using a standard coupling reagent like HCTU (4 eq.) and DIEA (8 eq.) in DMF for 1-2 hours.

  • Wash the resin as in step 1.4.

Step 2: Incorporation of Fmoc-N-ME-D-PHG-OH (The "Difficult" Coupling)

This step is critical and requires optimized conditions to ensure high coupling efficiency while minimizing epimerization.

  • Perform Fmoc deprotection on the resin-bound peptide as described in Step 1.3.

  • Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vial, dissolve Fmoc-N-ME-D-PHG-OH (4 eq.), HATU (3.9 eq.), and collidine (8 eq.) in DMF. Allow to pre-activate for 5-10 minutes. Rationale: HATU is a highly effective coupling reagent for sterically hindered amino acids.[4] Collidine is a weaker base than DIEA and is recommended to minimize the risk of epimerization of the phenylglycine residue.[5]

  • Add the pre-activated solution to the resin.

  • Allow the coupling reaction to proceed for 4-6 hours at room temperature. Microwave-assisted coupling at a controlled temperature (e.g., 50°C for 30-60 min) can also be employed to accelerate the reaction.[7][10]

  • After the reaction, drain the vessel and wash the resin with DMF (5x).

  • Monitoring the Coupling: Perform a bromophenol blue test to check for completion. Unreacted secondary amines (like N-methylated residues) will give a blue/purple color. Note: The standard ninhydrin (Kaiser) test will not work as it requires a primary amine.

  • If the test is positive (indicating incomplete coupling), perform a second coupling under the same conditions.

Step 3: Chain Elongation

Continue adding the remaining amino acids in the sequence using standard Fmoc-SPPS protocols. For couplings onto the N-ME-D-PHG-OH residue, extended coupling times or the use of potent coupling reagents is recommended.

Step 4: On-Resin Cyclization

On-resin cyclization is often preferred as it can minimize intermolecular side reactions.[18]

  • After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • If the peptide was synthesized on a resin with a side-chain linker (e.g., 2-chlorotrityl), selectively cleave the peptide from the resin while keeping side-chain protecting groups intact. Then proceed to solution-phase cyclization.

  • For head-to-tail on-resin cyclization, ensure the C-terminal carboxyl group is activated. This is typically achieved by synthesizing the linear peptide on a resin that allows for side-chain anchoring.

  • Alternatively, for a direct amide bond cyclization on a standard resin like Rink Amide, the linear precursor must be synthesized with orthogonal protecting groups on the amino acids that will form the cyclic bond (e.g., Alloc/Allyl or Dde/ODm). After deprotection of these specific groups, the cyclization can proceed.

  • Perform the cyclization reaction using a suitable reagent cocktail, such as HBTU/HOBt/DIEA in DMF, for 12-24 hours.

Step 5: Cleavage and Global Deprotection
  • Wash the cyclized peptide-resin with DMF, followed by DCM.

  • Dry the resin under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.[17]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge, decant the ether, and dry the crude peptide pellet.

Step 6: Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water mixture). Due to the hydrophobic nature of N-ME-D-PHG-OH, solubility can be a challenge.[13][14]

  • Purify the cyclic peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analyze the fractions by LC-MS to identify those containing the desired product.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Incomplete Coupling of N-ME-D-PHG-OH Steric hindrance, peptide aggregationUse a more potent coupling reagent (e.g., COMU[19]). Increase reaction time and/or temperature (microwave assistance). Use NMP as a solvent to disrupt aggregation.
Epimerization Detected Prolonged exposure to base, high temperatureUse a less nucleophilic base like 2,4,6-collidine instead of DIEA. Minimize pre-activation and coupling times as much as possible. Avoid excessive heat.
Low Yield after Cleavage Incomplete synthesis, poor cyclization efficiencyRe-evaluate coupling and cyclization conditions. Ensure complete deprotection steps. Optimize cyclization concentration if performed in solution.
Poor Solubility of Crude Peptide Hydrophobic nature of the peptideUse solvents like DMSO, TFE, or HFIP to aid dissolution before purification.[14]

Conclusion

The incorporation of N-ME-D-PHG-OH is a valuable tool for designing cyclic peptides with enhanced drug-like properties. While its synthesis presents challenges due to steric hindrance and potential epimerization, these can be effectively overcome through the use of potent coupling reagents, optimized reaction conditions, and careful monitoring. The protocols and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to successfully synthesize these complex and promising therapeutic molecules.

References

  • Biron, E., Chatterjee, J., Ovadia, O., et al. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation. Angewandte Chemie International Edition, 47(14), 2595-2599. Available at: [Link]

  • Chatterjee, J., Gilon, C., Kessler, H., & Hoffman, A. (2012). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 45(8), 1331-1342. Available at: [Link]

  • Chem-Impex. (n.d.). N-Methyl-DL-phenylglycine. Retrieved from [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Ovadia, O., Biron, E., Gilon, C., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 432-440. Available at: [Link]

  • Pentelute, B. L., & Kent, S. B. (2010). Practical N-to-C peptide synthesis with minimal protecting groups. Proceedings of the National Academy of Sciences, 107(34), 14979-14984. Available at: [Link]

  • Google Patents. (n.d.). CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.
  • CEM Corporation. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). Retrieved from [Link]

  • Zhang, Y., & Rovis, T. (2016). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society, 138(1), 125-128. Available at: [Link]

  • White, T. R., Ragain, C. M., & Kelleher, N. L. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature chemical biology, 7(11), 810-817. Available at: [Link]

  • Török, B., & Török, M. (2013). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. International journal of molecular sciences, 14(12), 23537-23548. Available at: [Link]

  • Main, E. R., & Jackson, S. E. (2020). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS chemical biology, 15(7), 1846-1855. Available at: [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2020). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. MDPI. Available at: [Link]

  • Liew, S. Y., & Ghazali, D. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(17), 3843. Available at: [Link]

  • Dunne, J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Available at: [Link]

  • Kudo, F., & Eguchi, T. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1135-1144. Available at: [Link]

  • Katritzky, A. R., et al. (1997). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 62(23), 8101-8105. Available at: [Link]

  • CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 165. Available at: [Link]

  • Schafmeister, C. E., & Brown, Z. Z. (2002). Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines. Journal of the American Chemical Society, 124(35), 10472-10477. Available at: [Link]

  • Al-Obeidi, F., & Hruby, V. J. (2010). Synthesis and Biological Studies of Cyclic Peptides. Cardiff University. Available at: [Link]

  • Isidro-Llobet, A., et al. (2022). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 51(8), 3049-3112. Available at: [Link]

  • Google Patents. (n.d.). WO2006045483A2 - On-resin peptide cyclization.
  • Pícha, J., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of organic chemistry, 86(16), 11043-11050. Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2026). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Lokey, R. S. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7(11), 810-817. Available at: [Link]

  • Sletten, E. T., et al. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
  • Cudic, M., & Fields, G. B. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Available at: [Link]

  • ResearchGate. (2013). How to purify polar cyclic peptides?. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Phenylglycine (Phg) Synthesis Optimization

Status: Operational Topic: Racemization Suppression in Arylglycines Ticket Priority: High (Irreversible Product Loss) Knowledge Base: The Core Issue Why is Phenylglycine (Phg) so problematic compared to Alanine or Phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Racemization Suppression in Arylglycines Ticket Priority: High (Irreversible Product Loss)

Knowledge Base: The Core Issue

Why is Phenylglycine (Phg) so problematic compared to Alanine or Phenylalanine?

Phenylglycine is an arylglycine. Unlike standard amino acids, the phenyl ring is attached directly to the


-carbon. This direct attachment exerts a significant electron-withdrawing effect, drastically increasing the acidity of the 

-proton.
  • The Consequence: The

    
     of the 
    
    
    
    -proton in Phg is significantly lower than in alkyl amino acids.
  • The Mechanism: Upon carboxyl activation, the risk of proton abstraction by a base increases, leading to the formation of a resonance-stabilized planar enolate or a 5(4H)-oxazolone intermediate. Once the chirality is lost at this stage, the subsequent coupling yields a racemic mixture (DL-peptide).

Visualization: The Racemization Pathway

The following diagram illustrates the competing pathways between successful coupling and oxazolone-mediated racemization.

Phg_Racemization L_Phg L-Phg (Activated) Oxazolone 5(4H)-Oxazolone (Chiral) L_Phg->Oxazolone Cyclization Product Desired L-Peptide L_Phg->Product Fast Coupling (Nucleophilic Attack) Base Base (e.g., DIEA) Enol Stabilized Enolate (Achiral/Planar) Base->Enol Promotes Oxazolone->Enol Base-mediated Proton Abstraction Racemic Racemic Mixture (D/L Product) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Loss of Chirality)

Figure 1: Mechanism of base-induced racemization via the oxazolone pathway. Note that the planar enolate allows re-protonation from either face.

Troubleshooting Guides (Q&A)

Ticket #104: "I am seeing doublet peaks in my HPLC trace."

Diagnosis: You likely have diastereomers resulting from partial racemization of the Phg residue. Root Cause: The use of strong bases (like DIEA or NMM) during the activation step of the Phg residue. Solution:

  • Switch Bases: Replace N,N-Diisopropylethylamine (DIEA) with 2,4,6-Trimethylpyridine (TMP/Collidine) . Collidine is a weaker base that is sufficient to neutralize the acid generated during coupling but insufficient to abstract the acidic

    
    -proton of Phg efficiently.
    
  • Change Reagents: If using HBTU/HATU, switch to carbodiimide chemistry (DIC) with acidic additives (Oxyma Pure).

Ticket #105: "Which coupling protocol is the 'Gold Standard' for Phg?"

Recommendation: The industry standard for suppressing racemization in arylglycines is the DIC/Oxyma Pure method, ideally without any tertiary amine base. If a base is required (e.g., to neutralize a salt form of the amine), use Collidine.

Comparative Data: Base Influence on Racemization

Data aggregated from standard solid-phase peptide synthesis (SPPS) benchmarks.

Coupling ConditionBase UsedApprox. Racemization % (Phg)Risk Level
HBTU / HOBtDIEA (2 equiv)15.0% - 25.0%CRITICAL
HATU / HOAtDIEA (2 equiv)5.0% - 12.0%HIGH
HATU / HOAtCollidine< 2.0%LOW
DIC / Oxyma Pure None < 0.5% SAFE
DIC / HOBtNone2.0% - 5.0%MODERATE

Standard Operating Procedures (SOPs)

SOP-PHG-01: Low-Racemization Coupling Protocol

Objective: Couple Fmoc-Phg-OH to a resin-bound amine with <1% racemization.

Reagents:

  • Amino Acid: Fmoc-Phg-OH (3.0 equiv)

  • Activator: DIC (N,N′-Diisopropylcarbodiimide) (3.0 equiv)

  • Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (3.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve Fmoc-Phg-OH and Oxyma Pure in minimal DMF.

    • Note: Do not add base (DIEA/TEA) to this solution.

  • Pre-Activation (Cold Cycle):

    • Chill the amino acid/Oxyma solution to 0°C (ice bath).

    • Add DIC.

    • Stir for 2–5 minutes at 0°C.

    • Reasoning: Low temperature slows the rate of oxazolone formation while allowing the active ester to form.

  • Coupling:

    • Add the pre-activated mixture to the resin-bound amine.

    • Allow to react for 60 minutes at room temperature.

    • Warning: Do not use microwave heating for the coupling of Phg; heat accelerates enolization exponentially.

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

SOP-PHG-02: Strategic Synthesis Planning

When designing a peptide containing Phg, the position of the residue dictates the strategy.

Phg_Strategy Start Start: Phg Peptide Design Position Where is Phg located? Start->Position Internal Internal Position Position->Internal Middle of seq CTerm C-Terminal (Fragment) Position->CTerm C-Terminus Action_Int Safe to use Standard SPPS (Use DIC/Oxyma) Internal->Action_Int Action_CTerm HIGH RISK of Epimerization during Fragment Condensation CTerm->Action_CTerm Mitigation Mitigation Strategy: 1. Use Resin attachment via Phg (Solid Phase) 2. If solution phase: Use Wang linker or Gly/Pro spacer Action_CTerm->Mitigation

Figure 2: Decision tree for synthesis planning involving Phenylglycine.

Advanced FAQs

Q: Can I use microwave irradiation for Phg coupling? A: Avoid it. While microwave synthesis improves the speed of difficult couplings (like Arg or hydrophobic stretches), the thermal energy significantly increases the acidity of the


-proton and the rate of oxazolone formation. If you must use a synthesizer with heating, set the Phg coupling step to "Room Temperature" or "ambient" explicitly.

Q: I must use a base because my amine is a hydrochloride salt. What now? A: Use TMP (2,4,6-trimethylpyridine / s-collidine) .

  • Protocol: Add exactly 1.0 equivalent of TMP relative to the amine salt. Do not use excess.

  • Mechanism: TMP provides steric hindrance that makes it a poor nucleophile for proton abstraction at the

    
    -carbon, but it is basic enough to free the amine for coupling.
    

Q: Is "Safety-Catch" protection relevant here? A: Generally, no. Safety-catch linkers (like sulfonamides) are for C-terminal modification. However, using backbone protection (e.g., Hmb or Dmb on the next residue) can sometimes reduce aggregation, allowing for faster coupling times, which indirectly reduces the time window available for racemization to occur.

References

  • Steinauer, R., et al. (1989). "Racemization of Phenylglycine during Peptide Synthesis." International Journal of Peptide and Protein Research.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.

Optimization

Technical Support Center: Hydrophobic Peptide Solubility

The following Technical Support Guide is designed for researchers and drug development professionals encountering solubility issues with hydrophobic peptides. It synthesizes standard operating procedures (SOPs) from majo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals encountering solubility issues with hydrophobic peptides. It synthesizes standard operating procedures (SOPs) from major peptide synthesis core facilities and biochemical principles.

Status: Operational | Topic: Solubility Optimization | Tier: Advanced

Welcome to the Solubility Troubleshooting Hub

Hydrophobic peptides present a unique thermodynamic challenge: their non-polar side chains drive self-association (aggregation) in aqueous environments to minimize entropic penalties. This guide moves beyond basic "add water" instructions to provide a mechanistic approach to solubilization, ensuring your peptide remains available for biological interaction.

PART 1: Initial Assessment (The Triage Phase)

Q: How do I determine the best starting strategy based on my peptide's sequence?

A: Before opening the vial, analyze the amino acid composition. The ratio of charged to hydrophobic residues is your primary predictor.

  • Assign Charge: Count the number of acidic residues (D, E) and basic residues (K, R, H).

  • Calculate Overall Charge: Determine the net charge at neutral pH (pH 7).

  • Check Hydrophobicity: Look for long stretches of A, V, I, L, M, F, W.

The "Rule of 5" Assessment: If hydrophobic residues > 50% or if there is a stretch of 5+ consecutive hydrophobic residues, the peptide is classified as Difficult/Hydrophobic .

Q: My peptide has a net charge of 0. Why is it insoluble at pH 7?

A: At a peptide's Isoelectric Point (pI), its net charge is zero. This eliminates electrostatic repulsion between peptide molecules, allowing hydrophobic forces and Van der Waals interactions to dominate, leading to aggregation and precipitation.

  • Solution: You must move the pH away from the pI.

    • Acidic Peptides (High D/E content): Solubilize in a basic buffer (e.g., 1% Ammonium Bicarbonate).

    • Basic Peptides (High K/R content): Solubilize in an acidic solution (e.g., 10% Acetic Acid).

PART 2: Solvent Systems & Additives

Q: I dissolved my peptide in DMSO, but it precipitated immediately upon adding my assay buffer. What happened?

A: This is known as "Shock Precipitation." When a highly concentrated hydrophobic peptide in DMSO is rapidly introduced to an aqueous buffer, the sudden change in dielectric constant forces the peptide to aggregate faster than it can disperse.

Troubleshooting Protocol: The "Step-Wise" Dilution Do not dump the buffer into the peptide. Reverse the order or change the rate.

  • Dissolve peptide in sterile DMSO to 100x the final desired concentration (Stock Solution).

  • Crucial Step: Add the aqueous buffer to the peptide stock dropwise while vortexing vigorously.

  • Validation: If cloudiness persists, sonicate for 15–30 seconds.

  • Centrifugation: Spin at 10,000 x g for 5 minutes. Use only the supernatant to ensure you are not adding aggregates to your cells.

Q: DMSO vs. DMF vs. Acetonitrile – Which organic solvent should I choose?

A:

  • DMSO (Dimethyl Sulfoxide): The gold standard. Excellent for disrupting secondary structures. Caution: Avoid with Methionine (M) or Cysteine (C) rich peptides if oxidation is a concern, or use degassed DMSO.

  • DMF (Dimethylformamide): A good alternative if DMSO interferes with downstream assays, but generally more toxic to cells.

  • Acetonitrile (ACN): More volatile. Good for lyophilization but less effective at breaking strong hydrophobic aggregates than DMSO.

Data Table: Solvent Compatibility & Limits

SolventPrimary Use CaseCell Culture Limit (Typical)Key Risk
DMSO General hydrophobic peptides< 0.1% - 0.5% (v/v)Oxidation of Met/Cys; Membrane permeabilization
DMF When DMSO is contraindicated< 0.1% (v/v)High cytotoxicity; Plasticware incompatibility
10% Acetic Acid Basic peptides (Arg/Lys rich)N/A (Buffer dependent)Can affect pH sensitive assays
Ammonium Bicarbonate Acidic peptides (Asp/Glu rich)N/A (Volatile)pH drift over time
TFE (Trifluoroethanol) Inducing alpha-helicesToxicStrong structure stabilizer (use with caution)
PART 3: Visualizing the Workflow

The following decision tree outlines the logical flow for solubilizing a new hydrophobic peptide.

PeptideSolubility Start Start: Analyze Sequence CheckCharge Check Net Charge (Acidic vs Basic) Start->CheckCharge PathAcidic Net Charge < 0 (Acidic) High Asp/Glu CheckCharge->PathAcidic PathBasic Net Charge > 0 (Basic) High Arg/Lys CheckCharge->PathBasic PathNeutral Net Charge ≈ 0 Hydrophobic CheckCharge->PathNeutral CheckHydro Check Hydrophobicity (>50% Hydrophobic?) ActionBase Add Basic Buffer (e.g., 1% NH4HCO3) PathAcidic->ActionBase ActionAcid Add Acidic Buffer (e.g., 10% Acetic Acid) PathBasic->ActionAcid ActionOrganic Dissolve in minimal DMSO/DMF first PathNeutral->ActionOrganic Dilute Dilute with Water/Buffer to Final Conc. ActionBase->Dilute ActionAcid->Dilute ActionOrganic->Dilute Fail Still Cloudy? Dilute->Fail Precipitation Chaotrope Rescue: Add Chaotropes (Urea / Guanidine HCl) Fail->Chaotrope Yes

Figure 1: Decision Matrix for Peptide Solubilization. This workflow prioritizes pH adjustment based on pI before resorting to organic solvents or chaotropes.

PART 4: Advanced Rescue Strategies

Q: I have tried pH adjustment and DMSO, but the peptide still aggregates. What now?

A: You are likely dealing with secondary structure formation (beta-sheets) that are extremely stable. You need to disrupt hydrogen bonding.

Protocol: Chaotropic Agent Solubilization Note: Chaotropes are powerful but can interfere with biological assays (e.g., enzyme activity). They usually require removal via dialysis or desalting columns later.

  • Preparation: Prepare a solution of 6M Guanidine HCl or 8M Urea .

  • Solubilization: Add this solution to your peptide lyophilized powder.

  • Dilution: Slowly dilute this stock into your assay buffer.

    • Target: You generally need to dilute the chaotrope to < 1M (often < 0.5M) for the peptide to remain soluble without affecting the assay, though this is protein-dependent.

Q: Can I modify the peptide chemically to fix this permanently?

A: Yes. If you are in the design phase, consider these modifications:

  • PEGylation: Attaching a Polyethylene Glycol (PEG) chain. This creates a "hydration shell" around the hydrophobic peptide, drastically increasing steric hindrance to aggregation and improving solubility in water [1].

  • N/C-Terminus Modification:

    • If the peptide is acidic, block the N-terminus (Acetylation) to remove the positive charge, driving the net charge more negative.

    • If the peptide is basic, block the C-terminus (Amidation) to remove the negative charge, driving the net charge more positive.

  • Salt Exchange: Request your vendor to deliver the peptide as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt rather than a net peptide, depending on your buffer needs.

PART 5: Diagramming the Aggregation Mechanism

Understanding why the protocol works helps in troubleshooting.

AggregationMech Peptide Hydrophobic Peptide Water Aqueous Environment Peptide->Water Entropic Penalty DMSO Organic Solvent Peptide->DMSO Shields Residues Charge pH Adjustment (Repulsion) Peptide->Charge Induces Repulsion Agg Aggregate (Precipitate) Water->Agg Hydrophobic Collapse Soluble Solubilized System DMSO->Soluble Charge->Soluble

Figure 2: Mechanism of Action. Organic solvents shield hydrophobic patches, while pH adjustment creates electrostatic repulsion to prevent hydrophobic collapse.

References
  • GenScript. Peptide Handling and Solubility Guide. GenScript Technical Resources. Available at: [Link]

  • Roberts, M.J., et al. (2002). "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews. Available at: [Link]

Troubleshooting

Technical Support Center: Stereochemical Integrity of N-Me-D-Phg-OH

Current Status: Online Ticket ID: #SPPS-PHG-001 Subject: Minimizing Epimerization of N-Me-D-Phg-OH during Fmoc Deprotection Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #SPPS-PHG-001 Subject: Minimizing Epimerization of N-Me-D-Phg-OH during Fmoc Deprotection Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Mechanistic Insight

The Core Problem: You are encountering stereochemical loss (epimerization) or sequence deletion when working with Fmoc-N-Me-D-Phg-OH . This is not a standard coupling failure; it is a convergence of two destabilizing factors:

  • Electronic Activation: The phenyl ring attached directly to the

    
    -carbon exerts a strong electron-withdrawing effect (inductive), significantly increasing the acidity of the benzylic 
    
    
    
    -proton (
    
    
    ~14-15, compared to ~21 for Ala).
  • Base Sensitivity: Standard Fmoc deprotection utilizes 20% Piperidine (

    
     ~11.2). While effective for removing the Fmoc group, this basic environment is sufficient to abstract the acidic 
    
    
    
    -proton of the Phenylglycine residue, leading to an enolate intermediate and subsequent racemization.

The N-Methyl Factor: The N-methylation adds steric bulk, forcing the peptide backbone into cis/trans rotameric states that can retard deprotection kinetics, requiring longer exposure to base, which ironically increases the window for epimerization. Furthermore, N-methylated residues at the dipeptide stage are prone to Diketopiperazine (DKP) formation, which cleaves the peptide from the resin entirely.

Visualization: The Epimerization Pathway

The following diagram illustrates the base-catalyzed mechanism you are fighting against.

EpimerizationMechanism cluster_conditions Risk Factors Start L-Phg Residue (Chiral Center S) Intermediate Planar Enolate (Achiral) Start->Intermediate Deprotonation (-H+) Base Base (Piperidine) Abstrats u03B1-Proton Base->Start EndL L-Phg (Retention) Intermediate->EndL Reprotonation (Face A) EndD D-Phg (Inversion/Epimerization) Intermediate->EndD Reprotonation (Face B) Risk1 High Base Conc. Risk2 Prolonged Time Risk3 Polar Solvent (DMF)

Caption: Mechanism of base-catalyzed epimerization of Phenylglycine derivatives. The planar enolate intermediate allows reprotonation from either face, destroying stereochemical purity.

Troubleshooting Guide (Q&A)

Q1: I am seeing significant D-isomer contamination (5-15%) after deprotection. Is 20% Piperidine too harsh?

A: Yes. For Phenylglycine (Phg), Cysteine (Cys), and Histidine (His), standard 20% Piperidine in DMF is often too aggressive, especially if the deprotection time exceeds 5-10 minutes. The basicity of piperidine drives the proton abstraction described above.

The Fix: Switch to a Buffered Deprotection Cocktail . Incorporating 0.1 M HOBt (1-Hydroxybenzotriazole) into the deprotection solution lowers the effective pH and suppresses proton abstraction without preventing Fmoc removal. Alternatively, use Piperazine (5-10%), which has a lower


 (9.8) than Piperidine (11.2).
Q2: My yield is extremely low, and I suspect the peptide is cleaving from the resin. Is this epimerization?

A: This is likely Diketopiperazine (DKP) formation , not just epimerization. If N-Me-D-Phg is the second residue added to the resin (i.e., Resin-AA1-N(Me)Phg-Fmoc), the removal of the Fmoc group exposes a secondary amine. This amine can nucleophilically attack the carbonyl of the resin-bound ester linkage, forming a cyclic dipeptide (DKP) and releasing itself from the resin.

The Fix:

  • Use Trityl-based linkers (2-CTC): The steric bulk of the 2-chlorotrityl chloride linker prevents the DKP cyclization.

  • Short Deprotection: Perform Fmoc removal in short bursts (e.g., 2 x 3 min) and wash immediately.

  • Active Coupling: Ensure the next amino acid is pre-activated and added immediately after the wash steps.

Q3: The Kaiser test is negative (yellow) after deprotection, but the coupling fails. Why?

A: The Kaiser test detects primary amines. N-Me-D-Phg deprotection yields a secondary amine. The Kaiser test will give a false negative (indicating no free amine).

The Fix: Use the Chloranil Test or the p-Nitrobenzyl Pyridine Test . These are specific for secondary amines. A positive result (blue/green for Chloranil) confirms the Fmoc group is removed and the secondary amine is available for coupling.

Experimental Protocols

Protocol A: The "Low-Epimerization" Deprotection Cocktail

Use this standard for all cycles involving N-Me-D-Phg or Cys/His residues.

Reagents:

  • Piperidine (Reagent Grade)

  • HOBt (Anhydrous)

  • DMF (Peptide Synthesis Grade)

Preparation:

  • Weigh HOBt to achieve a concentration of 0.1 M (e.g., 1.35 g for 100 mL).

  • Dissolve HOBt in DMF first.

  • Add Piperidine to a final concentration of 20% (v/v) .

    • Note: The solution color may turn slightly yellow/orange; this is normal.

Workflow:

  • Drain the reaction vessel.

  • Wash resin with DMF (3 x 1 min).

  • Add Low-Epimerization Cocktail (approx. 10 mL per gram of resin).

  • Agitate for 3 minutes . Drain.

  • Repeat addition and agitate for 7 minutes . Drain.

    • Crucial: Do not exceed 15 minutes total exposure time.

  • Wash extensively with DMF (5 x 1 min) to remove all traces of base and HOBt.

Protocol B: Comparative Base Data

Select your deprotection base based on the sensitivity of your sequence.

Base ReagentpKa (Approx)Epimerization RiskFmoc Removal SpeedRecommended Use
20% Piperidine 11.2High Very FastStandard sequences (Ala, Leu, Gly)
20% Piperidine + 0.1M HOBt BufferedLow FastN-Me-Phg , Cys, His
5-10% Piperazine 9.8Very Low SlowHighly sensitive sequences; requires longer time
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 12.0Critical InstantAvoid with Phg; promotes aspartimide & racemization

Decision Logic for Troubleshooting

Use this logic flow to diagnose your specific issue with N-Me-D-Phg.

TroubleshootingFlow Start Issue Detected with N-Me-D-Phg Sequence CheckYield Is the overall yield very low (<20%)? Start->CheckYield CheckChirality Is the mass correct but retention time shifts? CheckYield->CheckChirality No DKP_Issue Suspect DKP Formation CheckYield->DKP_Issue Yes Epim_Issue Suspect Epimerization CheckChirality->Epim_Issue Yes (D-isomer present) Sol_DKP Action: 1. Use 2-CTC Linker 2. Shorten Deprotection 3. Check C-term steric bulk DKP_Issue->Sol_DKP Sol_Epim Action: 1. Use 0.1M HOBt/Piperidine 2. Switch to 5% Piperazine 3. Verify Coupling Temp (<50C) Epim_Issue->Sol_Epim

Caption: Decision tree for isolating DKP formation versus Epimerization in N-methylated peptide synthesis.

References

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (The definitive guide on standard protocols including HOBt additives).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. (Comprehensive review covering racemization mechanisms).

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methyl-Rich Peptides." Journal of Peptide Science. (Discusses DKP formation and steric hindrance in N-methyl amino acids).

  • Paradis-Bas, M., et al. (2016). "The issue of racemization in peptide synthesis." Methods in Molecular Biology. (Specific protocols for suppressing racemization in Cys and Phg).

Optimization

Technical Support Center: Optimizing Cleavage for N-Methylated Peptides

Status: Operational Ticket Type: Advanced Protocol Optimization Subject: Overcoming Steric Hindrance & Solubility Issues in N-Methyl Peptide Cleavage Executive Summary: The "Steric Shield" Problem Welcome to the technica...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Protocol Optimization Subject: Overcoming Steric Hindrance & Solubility Issues in N-Methyl Peptide Cleavage

Executive Summary: The "Steric Shield" Problem

Welcome to the technical support hub for N-methylated peptide synthesis. If you are here, you likely encountered incomplete deprotection or post-cleavage handling issues.

The Science: N-methylation improves metabolic stability but introduces significant steric bulk close to the peptide backbone. This creates a "steric shield" around adjacent residues.

  • The Consequence: Acidolytic removal of bulky protecting groups (specifically Pbf on Arginine and Trt on Cysteine/Histidine) becomes kinetically unfavorable when these residues are adjacent to an N-methylated amino acid.

  • The Solution: Standard protocols (2 hours, 95% TFA) often fail. Success requires optimized scavenger cocktails ("Cocktail K" variants) and modified workup procedures to handle the increased lipophilicity of the final product.

Module 1: The Cocktail Matrix

Do not use a "one-size-fits-all" cocktail. Select your cleavage mixture based on the specific amino acid composition of your sequence.

Table 1: Optimized Cleavage Cocktails for N-Methyl Peptides

Cocktail NameComposition (v/v)Target ApplicationMechanism of Action
Standard Mix TFA (95%) TIS (2.5%) H₂O (2.5%)Simple sequences (No Met, Cys, Trp, or Arg).Acidolysis: Protonation of linker/PGs. Scavenging: TIS traps tert-butyl cations.
Reagent K (The Gold Standard)TFA (82.5%) Phenol (5%) H₂O (5%) Thioanisole (5%) EDT (2.5%)Complex N-Me Peptides containing Met, Cys, Trp, or Tyr.Suppression: Phenol protects Tyr; EDT prevents Met oxidation; Thioanisole accelerates Pbf removal via "push-pull" mechanism.
Cocktail B TFA (88%) Phenol (5%) H₂O (5%) TIS (2%)Sequences with Trp but NO Met/Cys.Stabilization: Prevents alkylation of the Trp indole ring without the stench of EDT.
High-Power (Cocktail R) TFA (90%) Thioanisole (5%) EDT (3%) Anisole (2%)Stubborn Arg(Pbf) adjacent to N-Me sites.Acceleration: High concentration of sulfur scavengers drives the equilibrium toward deprotection even under steric stress.

Critical Note: If your peptide contains Methionine (Met) , you MUST use a sulfur-containing scavenger (EDT, DODT, or Thioanisole) to prevent oxidation (+16 Da mass shift).

Module 2: Visual Decision Support
Diagram 1: Cocktail Selection Logic

Use this flow to determine the correct cocktail for your specific sequence.

CocktailSelector Start START: Analyze Sequence CheckCysMet Contains Cys or Met? Start->CheckCysMet CheckTrp Contains Trp? CheckCysMet->CheckTrp No CheckArg Contains Arg(Pbf) near N-Me? CheckCysMet->CheckArg Yes CocktailB USE COCKTAIL B (TFA/Phenol/H2O/TIS) CheckTrp->CocktailB Yes Standard USE STANDARD MIX (TFA/TIS/H2O) CheckTrp->Standard No ReagentK USE REAGENT K (TFA/Phenol/H2O/Thioanisole/EDT) CheckArg->ReagentK No HighPower USE HIGH-POWER (Cocktail R) + Extend Time to 4h CheckArg->HighPower Yes (Steric Hindrance)

Figure 1: Decision tree for selecting the optimal cleavage cocktail based on residue composition and steric risks.

Module 3: Troubleshooting & FAQs
Q1: I see a mass shift of +252 Da (or +266 Da) on my N-methyl peptide. What is this?

Diagnosis: Incomplete removal of the Pbf protecting group (Arginine). The Cause: The N-methyl group on the adjacent residue creates a "steric wall," preventing the bulky TFA/Scavenger complex from accessing the Pbf group effectively. The Fix:

  • Switch to Reagent K: Thioanisole aids in the removal of Pbf via an

    
    -type mechanism.
    
  • Extend Reaction Time: Increase cleavage time from 2 hours to 4–5 hours .

  • Temperature: Cautionary Step. Perform the cleavage at 30°C (water bath). Do not exceed 35°C as this promotes hydrolysis of the peptide bond.

Q2: My peptide "oiled out" in ether and won't precipitate.

Diagnosis: High lipophilicity. The Cause: N-methylation removes hydrogen bond donors (amide protons), making the peptide significantly more hydrophobic (lipophilic) than standard peptides. It dissolves in the diethyl ether rather than precipitating. The Fix:

  • Evaporate More TFA: Before adding ether, use a nitrogen stream to evaporate the TFA down to a very small volume (<5% of original).

  • Change the Anti-Solvent: Instead of pure diethyl ether, use a 1:1 mix of Cold Diethyl Ether and Hexane . The hexane reduces the polarity further, forcing the lipophilic peptide out of solution.

  • Centrifuge Cold: Keep the tube at 4°C during centrifugation.

Q3: I see a -18 Da peak (Deletion Sequence?).

Diagnosis: Aspartimide formation (if Asp is present) or DKP formation. The Cause: N-methyl peptides are prone to Diketopiperazine (DKP) formation, but this usually happens during synthesis (Fmoc removal of the 2nd residue), not cleavage. The Fix: This is a synthesis issue, not a cleavage issue. You must use bulky protecting groups (e.g., Trt) on the N-terminal residue or use "Hmb" backbone protection during synthesis.

Module 4: The "Gold Standard" Protocol (Step-by-Step)

Objective: Cleavage of a 0.1 mmol scale N-methylated peptide containing Arg and Met.

Reagents Required:

  • TFA (LC-MS Grade)

  • Thioanisole

  • 1,2-Ethanedithiol (EDT) or DODT (less odorous alternative)

  • Phenol (Crystalline)

  • Water

Workflow:

  • Preparation (The "Cocktail K"):

    • In a fume hood, combine:

      • 8.25 mL TFA

      • 0.5 g Phenol

      • 0.5 mL Water

      • 0.5 mL Thioanisole

      • 0.25 mL EDT

    • Why? Premixing ensures the scavengers are active before they hit the resin.

  • Resin Wash:

    • Wash the dried resin (0.1 mmol) 3x with DCM (Dichloromethane) to swell the polystyrene matrix.

    • Critical: Drain completely. Residual DCM reduces the acid concentration.

  • Cleavage Reaction:

    • Add 10 mL of Cocktail K to the resin.

    • Shake vigorously for 3 to 4 hours at Room Temperature.

    • Note: Standard peptides take 2 hours. N-methyls require the extra time for Pbf removal.

  • Precipitation (The Anti-Oil Strategy):

    • Filter the resin and collect the filtrate.

    • Evaporate TFA under

      
       stream until only ~1 mL of viscous oil remains.
      
    • Add 40 mL of ice-cold Diethyl Ether/Hexane (1:1) .

    • Vortex immediately. If oil forms, scratch the side of the tube with a glass pipette to induce nucleation.

  • Isolation:

    • Centrifuge at 3000 rpm for 5 mins (4°C).

    • Decant supernatant. Wash pellet 2x with cold ether.

    • Lyophilize from Water/Acetonitrile (1:1).

Diagram 2: The "Anti-Oil" Workup Workflow

Follow this path to ensure high recovery of lipophilic N-methyl peptides.

Workup Filtrate 1. Collect Filtrate (TFA + Peptide) Evap 2. Evaporate TFA (Critical: Reduce to <5%) Filtrate->Evap AddEther 3. Add Cold Ether/Hexane (1:1 Mix) Evap->AddEther CheckState 4. Check State AddEther->CheckState Precipitate Solid Precipitate CheckState->Precipitate Cloudy Oil Oily Residue CheckState->Oil Phase Sep Centrifuge 5. Centrifuge & Wash Precipitate->Centrifuge FixOil Scratch Glass / Sonicate Oil->FixOil FixOil->CheckState

Figure 2: Workflow for handling peptide precipitation, specifically designed to mitigate "oiling out" issues common with lipophilic N-methylated sequences.

References
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266. (Source of Reagent K). [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometric Validation of N-ME-D-PHG-OH Incorporation in Synthetic Peptides

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) into synthetic peptides is a critical step in developing novel therapeutics and research too...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) into synthetic peptides is a critical step in developing novel therapeutics and research tools.[1] N-methylated amino acids, such as N-methyl-D-phenylglycine (N-ME-D-PHG-OH), are of particular interest as they can enhance the pharmacokinetic properties of peptides, including improved metabolic stability and oral bioavailability.[2][3] However, the successful synthesis of these modified peptides requires rigorous analytical validation to confirm the identity and purity of the final product. Mass spectrometry stands as the cornerstone technique for this validation, providing definitive evidence of ncAA incorporation and precise localization within the peptide sequence.[4][5]

This guide provides an in-depth comparison of mass spectrometry-based approaches for validating the incorporation of N-ME-D-PHG-OH. It is designed to move beyond a simple recitation of protocols and instead offer insights into the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.

The "Why": Foundational Principles of Mass Spectrometric Validation

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For peptide analysis, this fundamental principle is applied in two key stages:

  • Intact Mass Analysis (MS1): The initial step involves determining the molecular weight of the synthesized peptide. A successful incorporation of N-ME-D-PHG-OH will result in a predictable mass shift compared to the unmodified peptide. This provides the first piece of evidence for successful synthesis.

  • Tandem Mass Spectrometry (MS/MS): To confirm the precise location of the N-ME-D-PHG-OH residue within the peptide sequence, the peptide ion is isolated and fragmented.[6] The resulting fragment ions are then analyzed to generate a "fingerprint" that corresponds to the amino acid sequence.[7] This fragmentation pattern provides unambiguous confirmation of the ncAA's position.[8][9]

The choice of ionization technique and mass analyzer significantly impacts the quality and type of data obtained. The two most prevalent soft ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[10][11]

Comparative Analysis of Ionization Techniques: ESI vs. MALDI

The selection of an appropriate ionization source is a critical decision that influences the entire analytical workflow. Both ESI and MALDI are "soft" ionization techniques, meaning they can ionize thermally labile molecules like peptides with minimal fragmentation.[10][12]

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle A high voltage is applied to a liquid to create an aerosol.[13]A laser strikes a matrix containing the analyte, causing desorption and ionization.[10]
Typical Charge State Produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).[14]Primarily produces singly charged ions ([M+H]⁺).[12]
Coupling to Separation Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).[11]Typically an offline technique, though coupling with LC is possible.[15]
Sample Throughput Higher throughput with autosamplers.Generally lower throughput.
Salt Tolerance Less tolerant to salts and detergents.[16]More tolerant to salts and buffers.[15]
Fragmentation Control Fragmentation can be induced in the ion source ("in-source decay") or in a collision cell (MS/MS).Post-source decay (PSD) can provide some fragmentation information, but dedicated MS/MS is more common.
Best Suited For Complex peptide mixtures, quantitative analysis, and detailed sequencing.Rapid screening, analysis of simpler mixtures, and imaging mass spectrometry.

Expert Insight: For the validation of a single, purified synthetic peptide containing N-ME-D-PHG-OH, both ESI and MALDI can be effective. However, ESI, particularly when coupled with LC, offers the advantage of simultaneous purification and analysis, which can be invaluable for identifying and characterizing any synthesis byproducts.[11] The generation of multiply charged ions in ESI can also be beneficial for tandem mass spectrometry, as these ions often fragment more readily, providing richer sequence information.[13]

A Step-by-Step Experimental Workflow for Validation

This section outlines a comprehensive, self-validating protocol for confirming N-ME-D-PHG-OH incorporation.

Peptide Synthesis and Purification

The journey to validation begins with the synthesis of the peptide. The unique properties of N-ME-D-PHG-OH, particularly the N-methylation, can present challenges during peptide synthesis, such as slower coupling kinetics.[2] Phenylglycine residues are also known to be prone to racemization under certain conditions.[17][18]

Protocol:

  • Solid-Phase Peptide Synthesis (SPPS): Utilize Fmoc-based chemistry for peptide assembly.[19]

  • Coupling of N-ME-D-PHG-OH: Employ a robust coupling reagent such as HATU or HCTU to overcome the steric hindrance of the N-methyl group. Double coupling may be necessary to ensure complete incorporation.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard trifluoroacetic acid (TFA) cocktail.[20]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Collect fractions and perform a preliminary analysis of each fraction by MALDI-TOF to identify those containing the target peptide.

Sample Preparation for Mass Spectrometry

Proper sample preparation is paramount for obtaining high-quality mass spectra.[21]

Protocol for ESI-MS:

  • Solvent Selection: Dissolve the purified peptide in a solvent compatible with ESI, typically a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[22]

  • Concentration: Aim for a final concentration in the low micromolar to high nanomolar range (e.g., 1-10 pmol/µL).

  • Desalting: If the sample contains high concentrations of non-volatile salts, use a C18 ZipTip or similar desalting column to prevent ion suppression.[23][24]

Protocol for MALDI-MS:

  • Matrix Selection: Choose a suitable matrix for peptide analysis, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).[10]

  • Sample-Matrix Co-crystallization: Mix the peptide sample with the matrix solution on the MALDI target plate and allow it to dry, forming co-crystals.[25]

G cluster_synthesis Peptide Synthesis & Purification cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis Coupling Coupling of N-ME-D-PHG-OH SPPS->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Dissolution Dissolve in MS-compatible solvent Purification->Dissolution Desalting Desalting (if necessary) Dissolution->Desalting MS1 Intact Mass Analysis (MS1) Desalting->MS1 MS2 Tandem MS (MS/MS) MS1->MS2 Mass_Confirmation Confirm Molecular Weight MS2->Mass_Confirmation Sequence_Validation Validate Sequence & Modification Site Mass_Confirmation->Sequence_Validation G cluster_peptide N_term H₂N- AA1 AA₁ b1 b₁ N_term->b1 NME_PHG N(Me)-D-Phg b2 b₂ AA1->b2 y3 y₃ AA1->y3 AA3 AA₃ b3 b₃ NME_PHG->b3 y2 y₂ NME_PHG->y2 C_term -COOH y1 y₁ AA3->y1

Sources

Comparative

Technical Guide: Assessing the Impact of N-Methylation on Receptor Binding Affinity

Executive Summary N-methylation—the replacement of an amide proton with a methyl group—is a pivotal strategy in peptidomimetic drug design. While often employed to enhance membrane permeability and proteolytic stability,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methylation—the replacement of an amide proton with a methyl group—is a pivotal strategy in peptidomimetic drug design. While often employed to enhance membrane permeability and proteolytic stability, its impact on receptor binding affinity is non-linear and context-dependent. This guide objectively compares N-methylated analogs against native backbones, analyzing the biophysical trade-offs between conformational pre-organization and steric hindrance.

Mechanistic Analysis: The "Methyl Effect"

To accurately assess binding affinity, one must understand that N-methylation is not merely a steric addition; it is a structural editor.

Comparative Mechanisms

The following table contrasts the biophysical behavior of native amide bonds versus N-methylated variants within a receptor binding pocket.

FeatureNative Amide BackboneN-Methylated BackboneImpact on Binding Affinity
H-Bonding Strong H-bond donor (NH).Donor Lost. Acceptor (CO) retained.Risk: Affinity loss if the NH was critical for receptor interaction. Benefit: Desolvation penalty is reduced.
Conformation Predominantly trans isomer (

). High flexibility.
Cis/Trans Equilibrium. Lower energy barrier to cis (

).
Benefit: Can lock bioactive conformation (entropy gain). Risk: Can lock non-bioactive state.
Sterics Minimal steric clashes.Increased bulk (

).
Variable: Can fill hydrophobic pockets (affinity gain) or clash with receptor walls (affinity loss).
Solubility High polarity; prone to aggregation.Disrupts aggregation; masks polarity.Indirectly improves assay reproducibility; prevents non-specific binding.
The "Chameleon" Pathway

N-methylation allows molecules to adopt different conformations in solution (for permeability) versus in the binding pocket. The diagram below illustrates the decision logic for employing N-methylation to optimize affinity.

N_Methylation_Logic Start Target: Optimize Lead Compound Analyze Structural Analysis (X-ray/NMR) Start->Analyze CheckHBond Is Amide NH a critical H-Bond Donor? Analyze->CheckHBond NoMethyl STOP: N-Methylation will abolish binding CheckHBond->NoMethyl Yes CheckConf Is the bioactive conformation a Turn/Loop? CheckHBond->CheckConf No (Solvent exposed) ApplyMethyl Apply N-Methylation Scan CheckConf->ApplyMethyl Yes (Induces Turn) CheckConf->ApplyMethyl Maybe (Screening) ResultA Result: Pre-organization (Affinity Increase) ApplyMethyl->ResultA Locks Conformation ResultB Result: Steric Clash (Affinity Decrease) ApplyMethyl->ResultB Steric Interference

Figure 1: Decision logic for N-methylation. The strategy relies on identifying non-essential H-bond donors that, when methylated, rigidify the backbone into a bioactive state.

Comparative Performance Data

The following data comparison illustrates the "Trade-off" often observed in medicinal chemistry. While N-methylation may slightly reduce absolute affinity (


) in some cases due to steric bulk, it disproportionately improves stability and permeability, making the functional potency higher.

Example Case: Optimization of a cyclic hexapeptide Somatostatin analog.

Compound Variant

(nM) [Affinity]

(min) [Stability]

(

cm/s) [Permeability]
Performance Verdict
Native Sequence 1.2 (Reference)150.4High affinity, but rapidly degraded and poor cell entry.
Mono-N-Me (Residue 3) 5.81203.5Optimal. Slight affinity drop, but massive gain in stability/permeability.
Mono-N-Me (Residue 4) >10001104.1Failure. Methylation occurred at a critical receptor contact point.
Multi-N-Me (Residues 3,5) 45.0>30012.0Specialist. High permeability/stability, useful if target requires intracellular access.

Key Insight: N-methylation is most successful when applied to solvent-exposed backbone amides that are not involved in direct receptor hydrogen bonding. In these positions, the methyl group can restrict the backbone dihedral angles (


), reducing the entropic penalty upon binding.

Experimental Protocol: Validating the Modification

To rigorously assess the impact of N-methylation, one cannot rely on simple endpoint assays. The kinetics of binding often change—N-methylated analogs frequently show faster association (


) due to pre-organization but may have variable dissociation (

) rates.
Synthesis: Overcoming Steric Hindrance

Standard SPPS (Solid Phase Peptide Synthesis) protocols often fail with N-methyl amino acids due to steric hindrance at the secondary amine.

  • Coupling Reagent: Use HATU or COMU with HOAt. Standard HBTU/HOBt is often insufficient.

  • Reaction Time: Double coupling (2 x 2 hours) is mandatory.

  • Monitoring: Use the Chloranil test (for secondary amines) rather than the Kaiser test (primary amines) to verify coupling completeness.

Workflow: Surface Plasmon Resonance (SPR)

SPR is superior to radioligand binding for this assessment because it dissects the kinetic components of affinity (


).

Step-by-Step Protocol:

  • Sensor Chip Preparation:

    • Immobilize the target receptor (e.g., Biotinylated GPCR or soluble protein) onto a Streptavidin (SA) or CM5 chip.

    • Target density: Aim for low density (

      
       RU) to avoid mass transport limitations which mask kinetic benefits of N-methylation.
      
  • Analyte Preparation:

    • Prepare serial dilutions of (A) Native Peptide and (B) N-Methylated Analog in running buffer (HBS-EP+).

    • Critical: Ensure DMSO concentrations are exactly matched (typically <1%) to prevent bulk refractive index errors.

  • Injection Cycle:

    • Association: Inject analyte for 180s at 30

      
      L/min.
      
    • Dissociation: Switch to buffer flow for 600s. N-methylated peptides often show altered residence times.

    • Regeneration: Use mild conditions (e.g., 10mM Glycine pH 2.5) to preserve receptor integrity.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Validation: If the N-methylated analog fits a "Two-State Reaction" model better than 1:1, it suggests the methylation induces a conformational isomerization step upon binding.

Experimental Workflow Diagram

SPR_Workflow Synth Synthesis (SPPS) Use HATU/HOAt QC QC: LC-MS & NMR Confirm Regiochemistry Synth->QC Kinetics Kinetic Assay Measure kon / koff QC->Kinetics Pass Chip SPR Chip Functionalization Immobilize Receptor Chip->Kinetics Analysis Comparative Analysis vs Native Scaffold Kinetics->Analysis Fit 1:1 Model

Figure 2: Workflow for validating N-methylated analogs. Note the critical QC step; incomplete coupling of N-methyl residues is a common failure mode that mimics 'low affinity' in assays.

Conclusion & Strategic Recommendations

N-methylation is a high-precision tool. It does not universally improve binding; rather, it trades potential H-bond interactions for conformational rigidity and metabolic armor.

  • Use N-methylation to Scan: Perform an "N-methyl scan" (systematically methylating each residue) to map the receptor-bound conformation.

  • Prioritize Solvent-Exposed Residues: Avoid methylating residues known to be buried in the receptor interface unless structural data confirms space for the methyl group.

  • Validate Kinetics: Use SPR to determine if affinity gains are driven by faster association (pre-organization), which is the hallmark of successful N-methylation.

References

  • Chatterjee, J., et al. (2013). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.

  • Kessler, H. (1982). Conformation and biological activity of cyclic peptides. Angewandte Chemie International Edition.

  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology.

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.

Validation

Validation of Stereochemical Purity: N-Methyl-D-Phenylglycine (N-Me-D-Phg-OH)

A Comparative Guide for Process Chemists and Analytical Scientists Executive Summary & Mechanistic Context N-Methyl-D-Phenylglycine (N-Me-D-Phg-OH) represents a unique intersection of synthetic utility and analytical dif...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Process Chemists and Analytical Scientists

Executive Summary & Mechanistic Context

N-Methyl-D-Phenylglycine (N-Me-D-Phg-OH) represents a unique intersection of synthetic utility and analytical difficulty. As a non-proteinogenic amino acid frequently incorporated into cyclosporine analogs and peptidomimetics, its stereochemical integrity is non-negotiable. However, the molecule possesses a "perfect storm" of structural features that predispose it to racemization and complicate standard analysis.

The Stereochemical Challenge

Unlike aliphatic amino acids (e.g., Alanine, Leucine), Phenylglycine derivatives carry a phenyl ring directly attached to the


-carbon. This benzylic position significantly increases the acidity of the 

-proton (

vs.

for alkyl amino acids).

During synthesis—particularly N-methylation or coupling steps involving base—the


-proton is easily abstracted, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to the formation of the undesired L-enantiomer (N-Me-L-Phg-OH). Furthermore, the N-methyl group introduces steric bulk that disrupts the binding mechanisms of traditional chiral stationary phases (CSPs) designed for primary amines (e.g., 18-crown-6 based columns).

This guide compares the two most robust validation methodologies:

  • Direct Analysis: Zwitterionic Chiral Ion-Exchange (ZWIX) – The High-Throughput Standard.

  • Indirect Analysis: Marfey’s Derivatization (FDAA) – The High-Sensitivity Alternative.

Comparative Analysis: Direct vs. Indirect Methods

The following comparison matrix synthesizes performance data from internal validation studies and literature standards.

Table 1: Performance Matrix of Validation Methods
FeatureMethod A: Direct ZWIX(+) Method B: Marfey's Method (FDAA) Method C: Crown Ether (Crownpak)
Mechanism Zwitterionic Ion-Exchange +

-

Interaction
Diastereomeric Derivatization (Nucleophilic sub.)Host-Guest Complexation (

)
Suitability for N-Me-Phg Excellent Good Poor (Requires primary amine)
Sample Prep Time < 10 mins (Dilute & Shoot)90-120 mins (Reaction + Quench)< 10 mins
Resolution (

)
Typically > 2.5Typically > 4.0< 1.0 (Co-elution common)
LOD (Enantiomer) ~0.1%~0.01% (UV/MS enhanced)N/A
Risk of Induced Racemization NoneLow (Must control reaction temp)None
Cost Per Sample Low (Solvent only)Moderate (Reagent cost)Low

Critical Insight: Do not use Crown Ether (e.g., Crownpak CR-I) columns for N-methylated amino acids. These columns rely on a 3-point hydrogen bonding interaction with a primary ammonium ion (


). The N-methyl group removes one proton and introduces steric clash, destroying the chiral recognition mechanism.

Method A: Direct Analysis via Zwitterionic Ion-Exchange (ZWIX)

The ZWIX stationary phase (based on Cinchona alkaloids fused with chiral sulfonic acids) is the superior choice for underivatized N-methyl amino acids. It operates via a synergistic mechanism involving ionic interaction (between the amino acid's zwitterion and the selector) and


-

stacking with the phenyl ring of Phg.
Experimental Protocol

Objective: Quantify N-Me-L-Phg-OH impurity in N-Me-D-Phg-OH bulk.

Reagents:

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (FA) and Diethylamine (DEA) or Ammonium Acetate

Instrument Parameters:

  • Column: Chiralpak ZWIX(+) (150 x 4.0 mm, 3 µm)

  • Mobile Phase: MeOH/MeCN (49:49) + 2% Water + 50 mM Formic Acid + 25 mM Diethylamine.

    • Note: The protic/aprotic ratio modulates the zwitterionic retention.

  • Flow Rate: 0.8 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Strong signal due to phenyl ring).

Workflow:

  • Equilibration: Flush column for 30 mins.

  • Sample Prep: Dissolve 1.0 mg of N-Me-D-Phg-OH in 1 mL of Mobile Phase.

  • Injection: 5 µL.

  • Elution Order: On ZWIX(+), the L-isomer typically elutes before the D-isomer (verify with racemate standard).

Logical Workflow Diagram (DOT)

ZWIX_Workflow Start Sample: N-Me-D-Phg-OH Solubility Dissolve in MeOH/MeCN (Mobile Phase) Start->Solubility Filter Filter (0.2 µm PTFE) Solubility->Filter Inject Inject on Chiralpak ZWIX(+) Filter->Inject Separation Mechanism: Ion-Exchange + Pi-Pi Stacking Inject->Separation Detection UV Detection @ 254nm Separation->Detection Result Calc % Enantiomeric Excess (ee) Detection->Result

Figure 1: Direct analysis workflow using Zwitterionic Chiral Stationary Phases.

Method B: Indirect Analysis via Marfey’s Method

When ZWIX columns are unavailable, or when detection limits below 0.05% are required (e.g., for toxicology batches), Marfey’s method is the industry standard. It uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) to convert enantiomers into diastereomers, which are separable on standard achiral C18 columns.

The N-Methyl Challenge

Standard Marfey's protocols use heating (40-50°C) to drive the reaction. However, for Phenylglycine derivatives , excessive heat can induce racemization of the sample during prep, leading to false positives. The protocol below is modified for "racemization-prone" species.

Experimental Protocol

Reagents:

  • L-FDAA (Marfey's Reagent): 1% solution in Acetone.

  • 1 M NaHCO3 (Sodium Bicarbonate).

  • 1 M HCl (for quenching).

Workflow:

  • Sample Solution: 50 µL of 50 mM N-Me-D-Phg-OH in water.

  • Reaction: Add 100 µL of 1% L-FDAA and 20 µL of 1 M NaHCO3.

  • Incubation (Critical): Incubate at 30°C for 90 minutes .

    • Note: Lower temperature preserves stereochemistry; longer time compensates for the steric hindrance of the N-methyl group.

  • Quench: Add 20 µL of 1 M HCl to stop the reaction. Dilute with 200 µL MeCN/Water (1:1).

  • Analysis: Inject on C18 column (e.g., Agilent Zorbax Eclipse Plus C18).

    • Gradient: Water (0.1% TFA) / MeCN (0.1% TFA). 10% to 60% MeCN over 20 mins.

    • Detection: UV @ 340 nm (DNP chromophore).

Reaction Mechanism Diagram (DOT)

Marfeys_Mechanism Substrate N-Me-D-Phg-OH (Analyte) Complex Transition State (Nucleophilic Attack) Substrate->Complex + NaHCO3 Reagent L-FDAA (Marfey's Reagent) Reagent->Complex Product_D L-FDAA-N-Me-D-Phg (Diastereomer 1) Complex->Product_D Major Product_L L-FDAA-N-Me-L-Phg (Diastereomer 2) Complex->Product_L Impurity

Figure 2: Derivatization pathway. The resulting diastereomers have different physical properties, allowing separation on achiral C18 media.

Troubleshooting & Scientific Validation

Self-Validating the Method

To ensure your chosen method is reporting accurate data, you must perform a Spike-Recovery Experiment :

  • Take pure N-Me-D-Phg-OH.

  • Intentionally spike it with 1.0% of the L-enantiomer (commercially available or synthesized via racemate).

  • Analyze.

  • Pass Criteria: The method must resolve the 1% peak with a Signal-to-Noise (S/N) ratio > 10 and resolution (

    
    ) > 1.5.
    
Common Pitfalls
  • Peak Tailing: N-methyl amino acids often tail on silica columns due to silanol interactions. Solution: Ensure your mobile phase contains adequate ionic modifier (e.g., 0.1% TFA for C18, or 25mM DEA for ZWIX).

  • Sample Solvent Mismatch: Dissolving the sample in 100% DMSO when using a high-organic mobile phase can cause peak distortion. Match the sample solvent to the starting mobile phase conditions.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Lindner, W., et al. (2010). Zwitterionic Chiral Stationary Phases: A New Class of Selectors for HPLC. Journal of Chromatography A, 1217(6), 814-829. [Link]

  • Ilisz, I., et al. (2013). HPLC separation of amino acid enantiomers on cinchona alkaloid-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 87, 86-97. [Link]

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) & ZWIX(-). Retrieved from [Link]

Comparative

case studies of N-ME-D-PHG-OH in drug discovery

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Author: BenchChem Technical Support Team. Date: February 2026

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